molecular formula C9H13N B069650 7a-ethynylhexahydro-1H-pyrrolizine CAS No. 188057-30-9

7a-ethynylhexahydro-1H-pyrrolizine

Cat. No.: B069650
CAS No.: 188057-30-9
M. Wt: 135.21 g/mol
InChI Key: PVWJVTHJDXHNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety data sheet for a similar compound, 1H-Pyrrolizine-7a(5H)-acetonitrile,tetrahydro-(9CI), suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult. If the chemical comes into contact with skin, it should be washed off with soap and plenty of water .

Mechanism of Action

Preparation Methods

The synthesis of 7a-ethynylhexahydro-1H-pyrrolizine can be achieved through several synthetic routes. One common method involves the cyclization of acyclic precursors or the use of pyrrolidine derivatives . The Dieckmann reaction is often employed, where pyrrolidine undergoes cyclization to form the pyrrolizidine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Properties

IUPAC Name

8-ethynyl-1,2,3,5,6,7-hexahydropyrrolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-9-5-3-7-10(9)8-4-6-9/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWJVTHJDXHNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CCCN1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,2,3,5,6,7-Hexahydropyrrolizinylium perchlorate (1.0 g, 4.8 mmol) was added to a solution of 0.5M ethynylmagnesium bromide (29 mL, 14.3 mmol) in THF at room temperature. The reaction mixture was allowed to stir for 45 minutes, and 15% NaOH solution was added. The slurry was diluted with brine:water (1:1) and extracted with CH2Cl2 (3×). The organic phases were combined, dried (MgSO4), concentrated and chromatographed (silica gel; CHCl3 /MeOH, 90:10) to afford an amber oil (463 mg, 71%): 1H NMR (CDCl3, 300 MHz) δ1.75-2.06 (m, 6H), 2.14-2.23 (m, 2H), 2.33 (s, 1H), 2.53-2.62 (m, 2H), 3.22-3.28 (m, 2H); MS (Cl/NH3) m/z: 136 (M+H)+.
Name
1,2,3,5,6,7-Hexahydropyrrolizinylium perchlorate
Quantity
1 g
Type
reactant
Reaction Step One
Name
ethynylmagnesium bromide
Quantity
29 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
71%

Synthesis routes and methods II

Procedure details

The compound from step 15a above (1.0 g, 4.8 mmol) was added to a solution of 0.5 M ethynylmagnesium bromide (29 mL, 14.3 mmol) in THF at room temperature. The reaction mixture was stirred for 45 minutes, quenched with 15% NaOH solution, and diluted with brine:water (1:1). The aqueous phase was extracted with CH2Cl2, and the organic phases were combined, dried (MgSO4), concentrated and chromatographed (silica gel; CHCl3 /MeOH, 90:10) to afford an amber oil (463 mg, 71%): 1H NMR (CDCl3, 300 MHz) δ 1.75-2.06 (m, 6H), 2.14-2.23 (m, 2H), 2.33 (s, 1H), 2.53-2.62 (m, 2H), 322-3.28 (m, 2H); MS (CI/NH3) m/z: 136 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethynylmagnesium bromide
Quantity
29 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
71%

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